molecular formula C14H16F2N2OS B6896315 3-[(6,7-difluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]piperidin-2-one

3-[(6,7-difluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]piperidin-2-one

Cat. No.: B6896315
M. Wt: 298.35 g/mol
InChI Key: ADQFWUGTUMDMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6,7-difluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]piperidin-2-one is a synthetic organic compound that features a unique combination of a thiochromenyl group and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6,7-difluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]piperidin-2-one typically involves the following steps:

    Formation of the Thiochromenyl Intermediate: The thiochromenyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluorobenzyl thiol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling with Piperidinone: The thiochromenyl intermediate is then coupled with piperidin-2-one using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(6,7-difluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiochromenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Halogenation or nitration reactions can be performed on the aromatic ring of the thiochromenyl group using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[(6,7-difluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The

Properties

IUPAC Name

3-[(6,7-difluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2OS/c15-9-6-8-11(3-5-20-13(8)7-10(9)16)18-12-2-1-4-17-14(12)19/h6-7,11-12,18H,1-5H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQFWUGTUMDMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)NC2CCSC3=CC(=C(C=C23)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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